molecular formula C20H26N6O3 B3860407 4-methoxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone

4-methoxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone

Cat. No. B3860407
M. Wt: 398.5 g/mol
InChI Key: FELNCAFWKOBVMA-RCCKNPSSSA-N
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Description

4-Methoxybenzaldehyde, also known as Anisaldehyde or p-Anisaldehyde, is a compound with the molecular formula C8H8O2 . It is widely used in the chemical industry as an intermediate in the preparation of other compounds . The 2,6-di-4-morpholinyl-4-pyrimidinyl component seems to be a part of a larger molecule, but without more specific information, it’s difficult to provide a detailed description .


Synthesis Analysis

The synthesis of these compounds would depend on the specific reactions used. Typically, 4-methoxybenzaldehyde can be synthesized through the oxidation of 4-methoxybenzyl alcohol . The synthesis of 2,6-di-4-morpholinyl-4-pyrimidinyl would likely involve reactions with morpholine and a suitable pyrimidine derivative .


Chemical Reactions Analysis

The chemical reactions involving these compounds would depend on the specific conditions and reagents used. 4-Methoxybenzaldehyde, for example, can undergo a variety of reactions due to the presence of the aldehyde functional group .

Safety and Hazards

The safety and hazards associated with these compounds would depend on the specific conditions of use. As with all chemicals, appropriate safety precautions should be taken when handling them. For 4-methoxybenzaldehyde, it has been classified as Aquatic Chronic 3, and the precautionary statements include P273 - Avoid release to the environment and P501 - Dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3/c1-27-17-4-2-16(3-5-17)15-21-24-18-14-19(25-6-10-28-11-7-25)23-20(22-18)26-8-12-29-13-9-26/h2-5,14-15H,6-13H2,1H3,(H,22,23,24)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELNCAFWKOBVMA-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=CC(=NC(=N2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=CC(=NC(=N2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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